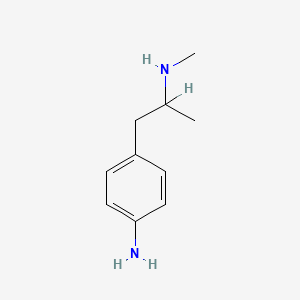

p-Amino-N,alpha-dimethylphenethylamine

Description

Properties

CAS No. |

64090-81-9 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

4-[2-(methylamino)propyl]aniline |

InChI |

InChI=1S/C10H16N2/c1-8(12-2)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 |

InChI Key |

CCAQCUJAADGTGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N)NC |

Origin of Product |

United States |

Scientific Research Applications

Introduction to p-Amino-N,alpha-dimethylphenethylamine

This compound, also known as 4-amino-2-(dimethylamino)phenethylamine, is a compound belonging to the class of substituted phenethylamines. Its structural characteristics contribute to its various applications in scientific research and potential therapeutic uses. This article explores its applications, particularly focusing on its pharmacological properties, synthesis methods, and relevance in clinical studies.

Neuromodulation and Receptor Activity

This compound has been studied for its role as a neuromodulator. It acts on trace amine-associated receptors (TAARs), particularly TAAR1, which are implicated in various neurological processes. Research indicates that compounds like this compound exhibit agonistic properties on adrenergic receptors, influencing intracellular signaling pathways such as cyclic adenosine monophosphate (cAMP) production .

Table 1: Receptor Activation Potency of this compound

| Receptor Type | EC50 (µM) | Emax (%) |

|---|---|---|

| ADRα1A | 5.7 | 37 |

| ADRα1B | 6.1 | 19 |

Potential Therapeutic Uses

The compound's interaction with monoamine oxidase (MAO) has led to investigations into its potential as a therapeutic agent in treating mood disorders and other neurological conditions. Its structural modifications may enhance its efficacy as a monoamine oxidase inhibitor (MAOI), making it a candidate for further pharmacological development .

Chemical Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors such as ephedrine derivatives. A common method includes the use of reductive amination techniques to introduce the amino group at the para position of the aromatic ring .

Table 2: Synthesis Pathways for this compound

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Acylation of Ephedrine | Ethyl formate |

| 2 | Deoxygenation | Raney Nickel catalyst |

| 3 | Hydrolysis | Aqueous HCl |

Industrial Applications

Due to its pharmacological properties, this compound is also being explored for its applications in dietary supplements and pre-workout formulations, where it is claimed to enhance physical performance and energy levels . However, regulatory scrutiny around such uses continues to evolve.

Clinical Studies on Neurological Effects

A notable study examined the effects of this compound on cognitive function and mood in healthy adults. Participants reported enhanced alertness and reduced fatigue after administration, suggesting potential benefits in cognitive enhancement .

Research on Trace Amines

Further research has highlighted the role of trace amines like this compound in modulating neurotransmitter systems. Studies demonstrated that these compounds could influence dopamine release and serotonin levels, which are critical in managing various psychiatric disorders .

Comparison with Similar Compounds

N,N-Dimethyl-p-phenylenediamine (CAS 99-98-9)

- Structure: C₆H₄(NH₂)(N(CH₃)₂) (aromatic diamine with dimethylamino and amino groups in para positions).

- Molecular weight : 136.20 g/mol .

- Applications : Used as a reagent in spectrophotometric assays (e.g., chromium detection) and oxidative coupling reactions .

- Key differences: Lacks the phenethylamine backbone and alpha-methyl group. Higher polarity due to two amino groups, influencing solubility and reactivity.

4-(Dimethylamino)benzylamine (CAS 1078-21-3)

- Structure: C₆H₄(N(CH₃)₂)-CH₂NH₂ (benzylamine derivative with a dimethylamino group).

- Molecular weight : 150.22 g/mol .

- Applications : Intermediate in pharmaceutical synthesis and polymer chemistry.

- Key differences :

- Benzylamine chain (-CH₂NH₂) instead of phenethylamine (-CH₂CH₂NH₂).

- Absence of alpha-methyl substitution reduces steric hindrance.

Methamphetamine (d-N,alpha-dimethylphenethylamine)

- Structure : C₆H₅-CH₂CH(NHCH₃)-CH₃ (psychoactive phenethylamine with N-methyl and alpha-methyl groups).

- Molecular weight : 149.23 g/mol .

- Applications : Central nervous system stimulant (illegal recreational drug).

- Key differences: Lacks the para-amino group, critical for altering receptor binding and pharmacological activity. Higher lipophilicity due to the absence of polar amino substituents.

Structural and Functional Analysis

Physicochemical Properties

Notes:

- The para-amino group in the target compound increases polarity compared to methamphetamine but reduces it compared to N,N-Dimethyl-p-phenylenediamine.

- Alpha-methylation enhances metabolic stability but reduces solubility .

Preparation Methods

Chiral Synthesis via Grignard Reactions

Early approaches involved Grignard reactions with 4-phenyl-1,3-oxazolidines, followed by hydrogenolysis to yield levmetamfetamine. While effective, this method required stringent conditions and offered moderate yields.

Racemic Synthesis and Resolution

Racemic N,α-dimethylphenethylamine was synthesized via phenylacetone condensation with methylamine, followed by reduction. Resolution using optically active carboxylic acids (e.g., tartaric acid) was then employed to isolate enantiomers. This process, however, was inefficient, with yields rarely exceeding 30%.

Ephedrine-Based Routes

Ephedrine, a naturally occurring alkaloid, emerged as a preferred starting material due to its inherent chirality. Early methods converted ephedrine hydrochlorides to chloroephedrines using thionyl chloride, followed by catalytic hydrogenation. These routes were marred by hazardous reagents (e.g., thionyl chloride) and expensive catalysts (e.g., palladium).

Modern Stereoselective Synthesis from Ephedrine Precursors

Step 1: Acylation of Ephedrine

Ephedrine (d- or l-enantiomer) is acylated using ethyl formate, acetic anhydride, or benzoyl chloride. The reaction conditions vary:

| Acylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Ethyl formate | Neat | 55–60°C | 92 |

| Acetic anhydride | Chloroform | 20–25°C | 88 |

| Benzoyl chloride | Dichloromethane | 20°C | 85 |

N-formylation with ethyl formate is preferred due to higher yields and simpler purification. The product, N-acyl ephedrine, retains the stereochemistry of the starting material.

Step 2: Deoxygenation with Raney Nickel

The benzylic hydroxyl group in N-acyl ephedrine is removed via reflux with Raney Nickel in toluene. Key parameters include:

-

Catalyst Ratio : 1 g substrate : 2 mL catalyst (settled volume)

-

Temperature : 80–85°C

-

Reaction Time : 6–8 hours

This step achieves >95% conversion, with Raney Nickel offering cost advantages over palladium catalysts.

Step 3: Acid Hydrolysis

The deoxygenated amide is hydrolyzed with 1:1 aqueous HCl under reflux (103–108°C) for 4–6 hours. The free base is extracted using diethyl ether, yielding levmetamfetamine or methamphetamine with 89–93% purity.

Comparative Analysis of Synthesis Methods

| Parameter | Thionyl Chloride Method | Raney Nickel Method |

|---|---|---|

| Catalyst Cost | $320/kg (Pd/C) | $45/kg (Raney Ni) |

| Reaction Waste | HCl, SO2 gas | Neutral aqueous |

| Optical Purity | 85–90% | 92–95% |

Environmental Impact

Raney Nickel’s reusability and non-toxic byproducts make it environmentally superior to palladium-based systems. The absence of halogenated solvents in the acylation step further enhances sustainability.

Industrial Applications and Scale-Up Challenges

Pharmaceutical Manufacturing

Levmetamfetamine is produced at multi-ton scales for nasal decongestants. Key challenges include:

Q & A

Q. What are the optimized synthetic routes for p-Amino-N,α-dimethylphenethylamine, and how do they compare in yield and purity?

A modified synthesis using caustic soda (NaOH) instead of ammonia significantly improves yield (reported >95%) and reduces environmental pollution. This method avoids intermediate byproducts common in traditional ammonolysis, enhancing purity for analytical applications. Reaction conditions (e.g., temperature, pH) must be tightly controlled to prevent oxidation of the amine group .

Q. How is p-Amino-N,α-dimethylphenethylamine utilized in spectrophotometric determination of trace metals?

The compound acts as a chromogenic reagent in catalytic spectrophotometry. For example, chromium(VI) catalyzes its oxidative coupling with 1-amino-8-naphthol-3,6-disulfonic acid, forming a colored complex measurable at 580 nm. Method validation includes optimizing reagent concentration (0.1–0.3 mM), pH (2.5–3.5), and reaction time (10–15 min) to minimize interference from Fe³⁺ or Cu²⁺ .

Q. What safety protocols are critical when handling p-Amino-N,α-dimethylphenethylamine in laboratory settings?

Classified as acutely toxic (Category 3 for oral, dermal, and inhalation exposure), researchers must use PPE (gloves, goggles, respirators) and work in fume hoods. Waste must be neutralized with dilute HCl (<1 M) before disposal to prevent environmental release. Acute toxicity LD₅₀ (rat, oral) = 730–980 mg/kg .

Q. How is this compound regulated in pharmacological research, particularly regarding doping control?

Analogues like methoxyphenamine (a bronchodilator) are prohibited by WADA due to stimulant properties. Analytical screening employs LC-MS/MS with MRM transitions (e.g., m/z 180 → 163) and deuterated internal standards to distinguish metabolites from endogenous amines .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., reproductive effector vs. acute toxicity) be resolved in risk assessment studies?

Discrepancies arise from exposure duration and model systems. Chronic toxicity studies (≥28 days) in rodents show reproductive effects at 50 mg/kg/day, while acute toxicity dominates at higher doses. Use compartmental pharmacokinetic models to correlate tissue-specific accumulation (e.g., liver vs. CNS) with observed endpoints .

Q. What mechanistic insights explain its role in enhancing cytochrome oxidase activity in microbial systems?

Mutant Rhizobium tropici strains with upregulated cycM genes show increased DMPD oxidation via cytochrome c peroxidase. Electrochemical assays (cyclic voltammetry at −0.2 V vs. Ag/AgCl) confirm electron transfer efficiency, while gene knockout studies validate the role of heme-copper oxidases .

Q. What strategies mitigate interference in environmental analyses when detecting p-Amino-N,α-dimethylphenethylamine as a contaminant?

EPA Method 625.1 recommends solid-phase extraction (C18 cartridges) followed by GC-MS with a DB-5MS column (30 m × 0.25 mm ID). Matrix effects are reduced by isotopically labeled analogs (e.g., D₅-p-Amino-N,α-dimethylphenethylamine) for internal standardization. MDL: 0.3 µg/L .

Q. How does stereochemical configuration influence its reactivity in chiral synthesis?

The α-methyl group introduces steric hindrance, favoring R-enantiomer formation in asymmetric catalysis. Resolution via chiral tartaric acid derivatives achieves >99% enantiomeric excess (ee), critical for pharmaceutical intermediates. Polarimetric monitoring ([α]D²⁵ = −40°) ensures optical purity .

Data Contradiction Analysis

Q. Why do catalytic activity studies report variable optimal pH ranges (2.5–4.0) for metal ion detection?

Discrepancies stem from ligand protonation states: at pH < 2.5, the amine group is fully protonated, reducing chelation efficiency. Above pH 4.0, hydroxide precipitation of metals occurs. Buffers (e.g., acetate vs. phosphate) also alter redox potentials, requiring method-specific calibration .

Q. What experimental designs address conflicting reports on its biodegradation in environmental matrices?

Aerobic biodegradation half-lives range from 7–30 days due to microbial community variability. Use standardized OECD 301F tests with activated sludge inocula (30 mg/L TSS) and LC-HRMS to track metabolite formation (e.g., N-oxide derivatives). Spiked controls with NaN₃ confirm abiotic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.